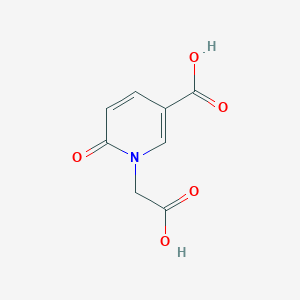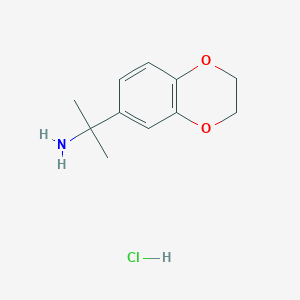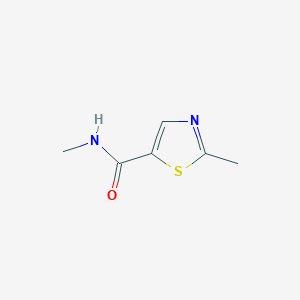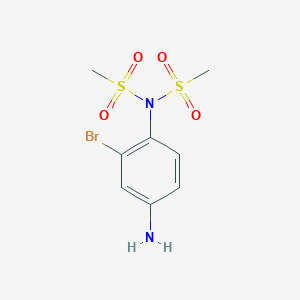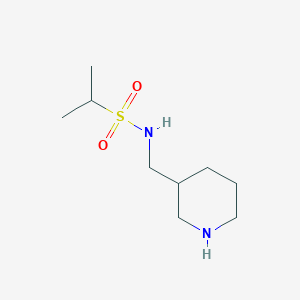![molecular formula C14H21NO2 B1421456 [1-(2-Phenoxyethyl)piperidin-4-yl]methanol CAS No. 10498-11-0](/img/structure/B1421456.png)
[1-(2-Phenoxyethyl)piperidin-4-yl]methanol
Overview
Description
“[1-(2-Phenoxyethyl)piperidin-4-yl]methanol” is a chemical compound with the following characteristics:
- Chemical Formula : C₁₃H₁₉NO₂
- Systematic Name : 1-(2-Phenoxyethyl)piperidin-4-ylmethanol
- CAS Number : 10498-11-0
- Appearance : It typically appears as a white crystalline solid.
Synthesis Analysis
The synthesis of this compound involves the reaction of piperidine (a heterocyclic amine) with 2-phenoxyethanol (an ether compound). The reaction proceeds under specific conditions, resulting in the formation of the target compound.
Molecular Structure Analysis
The molecular structure of “[1-(2-Phenoxyethyl)piperidin-4-yl]methanol” consists of a piperidine ring (a six-membered nitrogen-containing ring) attached to a phenoxyethyl group. The methanol moiety is also part of the structure. The arrangement of atoms and bonds within the molecule influences its properties and behavior.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including:
- Esterification : Reacting with carboxylic acids to form esters.
- Oxidation : Undergoing oxidation to yield corresponding aldehydes or acids.
- Substitution Reactions : Involving the replacement of functional groups.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 100-110°C
- Solubility : Soluble in organic solvents (e.g., ethanol, chloroform).
- Boiling Point : Varies based on pressure and purity.
Safety And Hazards
- Hazard Classification : Not classified as hazardous.
- Toxicity : Limited information available; exercise caution during handling.
- Safety Measures : Follow standard laboratory safety protocols.
Future Directions
Research avenues for “[1-(2-Phenoxyethyl)piperidin-4-yl]methanol” include:
- Biological Activity : Investigate its potential as a drug candidate.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy.
- Toxicology Studies : Assess safety profiles.
properties
IUPAC Name |
[1-(2-phenoxyethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-12-13-6-8-15(9-7-13)10-11-17-14-4-2-1-3-5-14/h1-5,13,16H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONXZJLLXVFDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Phenoxyethyl)piperidin-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421374.png)
![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1421378.png)
![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)
